

Spectroscopic Characterization of Heptylamine: A Technical Guide

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Compound of Interest

Compound Name: **Heptylamine**

Cat. No.: **B089852**

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This guide provides a comprehensive overview of the spectroscopic data for **heptylamine** (heptan-1-amine), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of **heptylamine** provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.67	Triplet	2H	-CH ₂ -NH ₂ (C1)
~1.40	Quintet	2H	-CH ₂ -CH ₂ -NH ₂ (C2)
~1.29	Multiplet	8H	-(CH ₂) ₄ - (C3, C4, C5, C6)
~0.89	Triplet	3H	-CH ₃ (C7)
~1.08	Singlet	2H	-NH ₂

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the **heptylamine** molecule.

Chemical Shift (δ) ppm	Assignment
~42.5	-CH ₂ -NH ₂ (C1)
~34.0	-CH ₂ -CH ₂ -NH ₂ (C2)
~31.9	-(CH ₂) _x - (C5)
~29.3	-(CH ₂) _x - (C4)
~26.5	-(CH ₂) _x - (C3)
~22.7	-CH ₂ -CH ₃ (C6)
~14.1	-CH ₃ (C7)

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **heptylamine** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A standard NMR spectrometer, such as a Bruker AVANCE operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C , is used.
- ^1H NMR:
 - A standard pulse program is used for acquisition.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - A sufficient number of scans (e.g., 16-64) are acquired to ensure a good signal-to-noise ratio.
 - A relaxation delay of 1-5 seconds is used between scans.
- ^{13}C NMR:
 - A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each carbon.
 - The spectral width is set to encompass the typical range for aliphatic carbons (e.g., 0-60 ppm).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .^[1]
 - A relaxation delay of 2-5 seconds is used.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3368	Medium, Sharp	N-H Asymmetric Stretch (Primary Amine)
~3290	Medium, Sharp	N-H Symmetric Stretch (Primary Amine)
~2955, 2925, 2855	Strong	C-H Aliphatic Stretch
~1600	Medium	N-H Bend (Scissoring)
~1467	Medium	C-H Bend (Scissoring)
~1070	Medium	C-N Stretch
~800	Broad	N-H Wag

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid): As **heptylamine** is a liquid, its IR spectrum can be conveniently obtained using the neat liquid technique. A single drop of **heptylamine** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[\[2\]](#) The plates are then gently pressed together to form a thin liquid film.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Method: The prepared salt plates are placed in the sample holder of the spectrometer.
- Background Spectrum: A background spectrum of the clean, empty salt plates is recorded first.
- Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

- Parameters: Typically, the spectrum is recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.

Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
115	~5	$[\text{M}]^+$ (Molecular Ion)
100	~15	$[\text{M} - \text{CH}_3]^+$
86	~20	$[\text{M} - \text{C}_2\text{H}_5]^+$
72	~25	$[\text{M} - \text{C}_3\text{H}_7]^+$
58	~40	$[\text{M} - \text{C}_4\text{H}_9]^+$
44	~60	$[\text{M} - \text{C}_5\text{H}_{11}]^+$
30	100	$[\text{CH}_2=\text{NH}_2]^+$ (Base Peak)

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: For a volatile liquid like **heptylamine**, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.[3][4] For GC-MS, a dilute solution of **heptylamine** in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.

Ionization:

- Technique: Electron Ionization (EI) is a common method for volatile compounds.[3]

- Process: In the ion source, the vaporized **heptylamine** molecules are bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).[5][6]

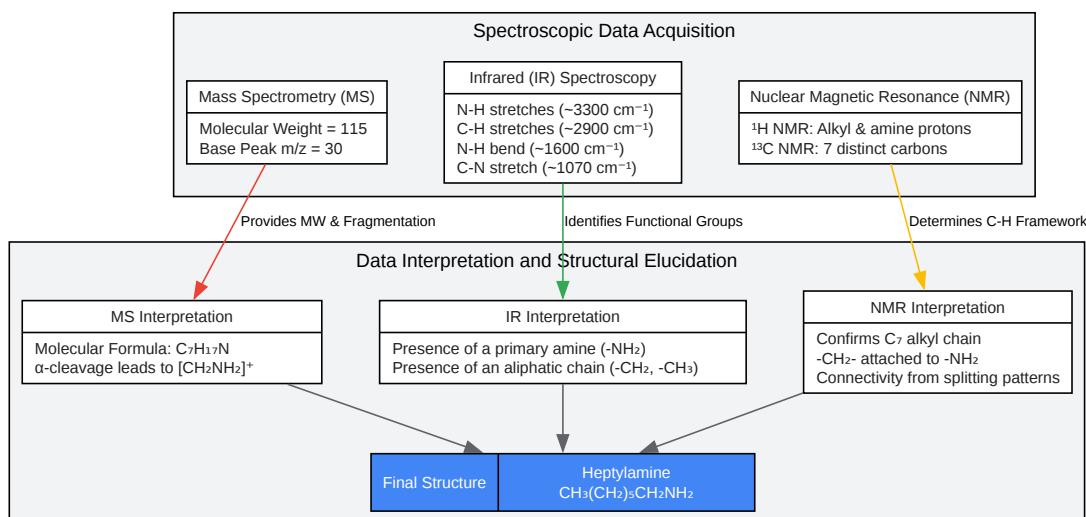
Mass Analysis and Detection:

- The molecular ions and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their m/z ratio.
- A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **heptylamine** using the spectroscopic data presented.

Spectroscopic Analysis Workflow for Heptylamine

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Caption: Workflow for determining the structure of **heptylamine** from MS, IR, and NMR data.

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